molecular formula C10H20N2O2 B13213650 1,4-Diethyl-1,4-diazepane-6-carboxylic acid

1,4-Diethyl-1,4-diazepane-6-carboxylic acid

Cat. No.: B13213650
M. Wt: 200.28 g/mol
InChI Key: VYESHACPMCSADY-UHFFFAOYSA-N
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Description

1,4-Diethyl-1,4-diazepane-6-carboxylic acid is a chemical compound with the CAS Registry Number 2060036-58-8 . It has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol . The compound features a diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, which is substituted with two ethyl groups and a carboxylic acid functionality . This specific molecular architecture, particularly the presence of the carboxylic acid moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this building block for the design and construction of more complex molecules, potentially for the development of pharmaceutical candidates or as a ligand in catalyst systems. The compound is provided with high purity and is subject to cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

1,4-diethyl-1,4-diazepane-6-carboxylic acid

InChI

InChI=1S/C10H20N2O2/c1-3-11-5-6-12(4-2)8-9(7-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

VYESHACPMCSADY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC(C1)C(=O)O)CC

Origin of Product

United States

Preparation Methods

Starting Materials and Core Scaffold Preparation

The synthesis generally begins with the formation or procurement of a 1,4-diazepane scaffold, which is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold can be prepared or modified through several routes:

  • Boc-Protected Diazepane Scaffolds: A common intermediate is the tert-butyl (Boc) protected 1,4-diazepane-1-carboxylate, which allows selective functionalization of the nitrogen atoms while protecting others. This intermediate is often synthesized by selective mono-debenzylation of dibenzyl-protected diazepane derivatives followed by Boc protection.

  • Reductive Amination for Substitution: Reductive amination is widely used to introduce ethyl or other alkyl groups at the nitrogen atoms of the diazepane ring. For example, the Boc-protected scaffold undergoes reductive amination with aldehydes such as 4-bromo-2-ethylbenzaldehyde in the presence of sodium triacetoxyborohydride to install alkyl substituents.

  • Amide Coupling: The carboxylic acid functionality at position 6 can be introduced or modified by amide coupling reactions. Using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine), the carboxyl group can be coupled with amines or converted from esters by saponification with lithium hydroxide.

Representative Synthetic Route

A representative synthetic sequence for preparing 1,4-diethyl-1,4-diazepane-6-carboxylic acid or closely related analogs includes the following steps:

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Selective Mono-Debenzylation 1-Chloroethylchloroformate, followed by Boc protection Produces Boc-protected diazepane scaffold with one benzyl group removed, enabling further functionalization.
2 Reductive Amination Aldehyde (e.g., 4-bromo-2-ethylbenzaldehyde), NaBH(OAc)3, DIPEA, DCM or DMF Introduces ethyl or other alkyl substituents on nitrogen atoms of diazepane ring.
3 Boc Deprotection HCl in dioxane (4 M) Removes Boc protecting group to free amine for further coupling.
4 Amide Coupling 5-Chloronicotinic acid, HATU, DIPEA, DMF Attaches carboxylic acid derivative or converts ester to acid functionality at position 6.
5 Saponification LiOH Converts methyl ester to free carboxylic acid.
6 Final Purification Preparative HPLC under basic conditions Yields pure this compound or analog.

Alternative Synthetic Approaches

  • Chiral Aziridine Ring Opening: Another method involves the use of chiral aziridine-2-carboxylates derived from serine methyl esters to build chiral diazepane rings. The aziridine ring is opened by ethylenediamine derivatives, followed by reduction with diisobutylaluminum hydride (DIBAL-H) and sodium borohydride to yield optically active diazepane derivatives. This approach allows stereochemical control and has been demonstrated for related hexahydro-1,4-diazepine compounds.

  • N-Alkylation of Homopiperazine: Homopiperazine (1,4-diazepane) can be alkylated with alkyl halides or aldehydes under reductive amination conditions to introduce ethyl groups at nitrogen atoms. For example, reaction of homopiperazine with 2-(chloromethyl)pyridine hydrochloride in the presence of triethylamine in ethanol, followed by reflux and purification, yields N-substituted diazepane derivatives.

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H NMR and ^13C NMR are routinely used to confirm the structure and purity of intermediates and final products. Chemical shifts consistent with diazepane ring protons and substituents confirm successful synthesis.

  • Mass Spectrometry: LC-MS and high-resolution ESI-MS confirm molecular weights and purity, with characteristic [M+H]^+ peaks.

  • Chromatographic Purification: Preparative high-performance liquid chromatography (HPLC), often under basic conditions, is employed to isolate pure compounds after reactions.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Yield/Outcome Reference
Boc-protected scaffold formation 1-Chloroethylchloroformate, Boc protection High yield (e.g., 98%)
Reductive amination Aldehyde, NaBH(OAc)3, DIPEA, DCM or DMF High conversion, mild conditions
Boc deprotection HCl in dioxane (4 M) Quantitative deprotection
Amide coupling HATU, DIPEA, DMF High yield (up to 98%)
Saponification LiOH Efficient ester hydrolysis
Chiral aziridine ring opening DIBAL-H reduction, sodium borohydride Good yields, optically active

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl-1,4-diazepane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The diazepane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-Diethyl-1,4-diazepane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Diethyl-1,4-diazepane-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1,4-Dimethyl-1,4-diazepane-6-carboxylic Acid ()

  • Structure : Methyl groups replace ethyl at positions 1 and 3.
  • Properties : The dihydrochloride salt (C₈H₁₈Cl₂N₂O₂; MW 245.15) has enhanced water solubility due to ionic interactions .
  • Applications : Used in life science research as an intermediate; its methyl groups reduce lipophilicity compared to ethyl derivatives, as inferred from logP trends in related compounds .

AAZTA-Et ()

  • Structure : 1,4-Bis(carboxymethyl)-6-ethyl-1,4-diazepane-6-carboxylic acid.
  • Properties: Exhibits strong chelating ability for metal ions (e.g., Gd³⁺) due to multiple carboxylate groups.

1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic Acid ()

  • Properties :
    • logP : -3.27 (pH 5.5), indicating high hydrophilicity.
    • pKa : 3.38 (acidic proton), influencing ionization at physiological pH.
    • Polar Surface Area : 73.74 Ų, suggesting moderate membrane permeability .
  • Applications : The acetyl and pyridinyl groups may enhance binding to biological targets, such as enzymes or receptors.

Heterocyclic Carboxylic Acids with Similar Backbones

2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid ()

  • Structure : Benzodioxine ring fused with a carboxylic acid group.
  • Properties : Lower conformational flexibility than diazepanes due to the rigid aromatic system. Used as a synthetic precursor for fluorescent dyes and pharmaceuticals .

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid ()

  • Structure : Seven-membered dioxepine ring with a carboxylic acid.

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight logP pKa Key Applications References
1,4-Diethyl-1,4-diazepane-6-carboxylic acid Ethyl (1,4), COOH (6) ~214.3 (calc.) ~-1.5* ~4.2* Chelation, drug design N/A
1,4-Dimethyl analog Methyl (1,4), COOH (6) 245.15 (salt) N/A N/A Life science intermediates
AAZTA-Et Ethyl, bis(carboxymethyl) N/A N/A Multi-acidic MRI contrast agents
1-Acetyl-4-(pyridinylmethyl) Acetyl, pyridinylmethyl 279.3 (calc.) -3.27 3.38 Pharmacological research

*Estimated based on structural analogs.

Biological Activity

1,4-Diethyl-1,4-diazepane-6-carboxylic acid is a compound belonging to the class of diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features a diazepane ring with ethyl groups at the 1 and 4 positions and a carboxylic acid functional group at the 6 position. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and potential modulation of various signaling pathways. Research indicates that compounds in the diazepane class can act as agonists or antagonists at cannabinoid receptors, particularly CB2, which are implicated in various physiological processes including pain modulation and immune response .

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

Case Study 1: Cannabinoid Receptor Agonism

In a high-throughput screening campaign targeting cannabinoid receptors, several diazepane derivatives were identified as potent CB2 agonists. These compounds demonstrated selectivity against CB1 receptors, suggesting a potential therapeutic profile for managing pain and inflammation without the psychoactive effects associated with CB1 activation .

Case Study 2: Anticancer Potential

Research has indicated that certain diazepane derivatives possess anticancer properties. A study focusing on structural analogs of 1,4-diazepanes reported their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways. Although direct studies on this compound are sparse, its structural relatives show promise in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameBiological ActivitySelectivity
This compoundPotential CB2 agonist; anti-inflammatory effectsHigh for CB2
2-Methyl-1,4-diazepaneModerate CNS effects; anxiolytic propertiesModerate for both
5-(3-Hydroxypropyl)-1,4-diazepaneAnticancer activity; induces apoptosisSelective for cancer
3-Ethyl-2-methyl-1H-imidazo[4,5-b]pyridineAntinociceptive; potential analgesicHigh for pain relief

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